1-Methyl-1-propenylmagnesium bromide

Description

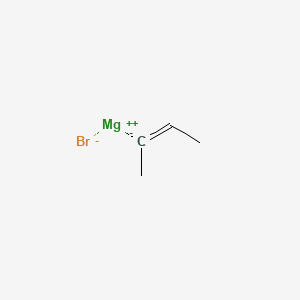

1-Methyl-1-propenylmagnesium bromide (CAS No. 85676-85-3) is a Grignard reagent with the molecular formula $ \text{C}4\text{H}7\text{BrMg} $. It is typically supplied as a 0.5M solution in tetrahydrofuran (THF) to stabilize its reactive magnesium center and prevent decomposition . As an organomagnesium compound, it acts as a strong nucleophile in organic synthesis, enabling the formation of carbon-carbon bonds in reactions such as alkylation, addition to carbonyl groups, and cross-coupling processes. Its structure features a propenyl group (CH$2$=CH–CH$2$) substituted with a methyl group at the magnesium-bound carbon, which influences steric and electronic properties compared to simpler Grignard reagents .

Properties

IUPAC Name |

magnesium;but-2-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYXQBPXHQHYNU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=[C-]C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85676-85-3 | |

| Record name | 1-Methyl-1-propenylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The predominant method for preparing 1-methyl-1-propenylmagnesium bromide involves the reaction of 1-methyl-1-propene (an alkene) with magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). This reaction forms the Grignard reagent through oxidative insertion of magnesium into the carbon-bromine bond, producing the organomagnesium compound.

-

$$

\text{1-methyl-1-propene} + \text{MgBr} \xrightarrow[\text{anhydrous THF}]{\text{inert atmosphere}} \text{this compound}

$$ -

- Use of anhydrous THF to avoid hydrolysis.

- Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- Controlled temperature, often starting at low temperatures (e.g., −78°C) to moderate reactivity.

This method ensures high reactivity and selectivity of the Grignard reagent while minimizing side reactions such as hydrolysis or oxidation.

Detailed Experimental Procedure

A representative procedure reported in the literature involves:

- Cooling a solution of this compound in THF to −78°C.

- Adding the reagent dropwise to a substrate solution (e.g., a ketone) under stirring.

- Maintaining low temperatures initially and then warming to room temperature for reaction completion.

- Quenching the reaction with aqueous ammonium chloride solution.

- Extracting the product with ethyl acetate, drying, and purifying by column chromatography.

This procedure highlights the sensitivity of the reagent and the need for careful temperature control and inert atmosphere handling.

Preparation Variations and Solvent Systems

While THF is the preferred solvent for the preparation due to its ability to stabilize the Grignard reagent, other solvents or co-solvent systems may be used in formulation contexts:

- Preparation of stock solutions involves dissolving the reagent in solvents like DMSO, PEG300, Tween 80, or corn oil for biological applications, ensuring clarity and stability of the solution.

- The stepwise addition of co-solvents with vortexing, ultrasound, or mild heating aids in achieving clear solutions suitable for in vivo formulations.

Preparation Data Table for Stock Solutions

| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |

|---|---|---|---|

| 1 mM | 6.2772 | 31.3859 | 62.7719 |

| 5 mM | 1.2554 | 6.2772 | 12.5544 |

| 10 mM | 0.6277 | 3.1386 | 6.2772 |

Note: These volumes correspond to the amount of solvent needed to prepare stock solutions of this compound at specified molarities.

Mechanistic Insights and Isomer Considerations

- The formation of this compound may involve isomerization during the Grignard formation step, as evidenced by the presence of cis- and trans-isomers detected by $$ ^1H $$-NMR in reaction mixtures.

- The reagent exhibits both alkene and nucleophilic sites, which influence its regioselectivity and reactivity in subsequent transformations.

Summary of Preparation Method Advantages and Challenges

| Aspect | Description |

|---|---|

| Advantages | - High reactivity suitable for complex organic synthesis - Selective formation under inert conditions |

| Challenges | - Requires strictly anhydrous and oxygen-free conditions - Sensitive to moisture and air leading to hydrolysis or oxidation |

| Handling Notes | - Use of inert atmosphere (N2 or Ar) - Low temperature control during addition - Use of dry solvents and glassware |

Additional Research Findings

- The reagent is typically prepared freshly or stored as solutions in THF under inert atmosphere to maintain stability.

- Its reactivity profile allows for selective nucleophilic attack on electrophiles, making it valuable in synthesizing branched-chain alcohols and complex frameworks.

- Research also shows that the reagent can participate in both polar and radical mechanisms depending on the substrate and conditions, which is relevant in designing synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-propenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can participate in substitution reactions with halides and other electrophiles.

Coupling Reactions: Used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Anhydrous tetrahydrofuran.

Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity.

Major Products:

Alcohols: Formed from the reaction with carbonyl compounds.

Hydrocarbons: Formed from coupling reactions.

Scientific Research Applications

Nucleophilic Addition Reactions

One of the primary applications of 1-methyl-1-propenylmagnesium bromide is in nucleophilic addition reactions. It can react with various electrophiles, including carbonyl compounds, to form alcohols. For instance, it has been used to synthesize complex cyclic structures such as bicyclo[4.2.0]oct-1-enes by reacting with ketones under controlled conditions .

Coupling Reactions

The compound is also utilized in coupling reactions, where it combines with other organic substrates to form larger molecules. This feature is particularly useful in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) that require specific structural configurations .

Synthesis of Bicyclic Compounds

A notable study demonstrated the use of this compound in synthesizing bicyclic compounds through a series of controlled reactions involving electrophiles like α-bromostyrene and cyclohexanones. The reaction conditions were optimized for yield and selectivity, resulting in high-purity products .

| Compound | Electrophile Used | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Bicyclo[4.2.0]oct-1-ene | α-Bromostyrene | 68% | THF, -41 °C |

| 3-Methyl-3-(prop-1-enyl)cyclohexanone | Cyclohexanone | 75% | THF, room temperature |

Reactivity Studies

Research has also focused on the reactivity of this compound with various electrophiles under different conditions. The findings indicate that this Grignard reagent can undergo both O-alkylation and C-alkylation depending on the nature of the substrate used, showcasing its versatility in synthetic applications .

Safety and Handling Considerations

Due to its highly reactive nature, handling this compound requires strict safety protocols:

- Hazards : Causes serious eye damage and skin burns; flammable; reacts violently with water.

- Precautions : Use under inert gas conditions; wear protective equipment including gloves and goggles; store away from moisture and heat sources.

Mechanism of Action

The mechanism of action of 1-methyl-1-propenylmagnesium bromide involves its role as a nucleophile. The compound donates its electron-rich carbon-magnesium bond to electrophilic centers, such as carbonyl groups, facilitating the formation of new carbon-carbon bonds. This nucleophilic addition is a key step in many organic synthesis reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of 1-methyl-1-propenylmagnesium bromide are best understood by comparing it to structurally related Grignard reagents:

1-Propenylmagnesium Bromide

- Structure : Lacks the methyl substituent (CH$2$=CH–CH$2$MgBr).

- However, this also reduces selectivity in sterically crowded environments.

- Applications : Widely used in synthesizing linear alkenes, whereas the methyl group in this compound facilitates branched product formation .

1-Propynylmagnesium Bromide

- Structure : Contains a triple bond (HC≡C–CH$_2$MgBr).

- Reactivity : The sp-hybridized carbon enhances electrophilicity, making it more reactive toward ketones and esters. However, the triple bond introduces instability, requiring rigorous temperature control.

- Applications : Preferred for synthesizing alkynes and strained cyclic compounds, unlike the alkene-forming 1-methyl-1-propenyl variant .

Allylmagnesium Bromide

- Structure : Allyl group (CH$2$=CH–CH$2$MgBr) without substitution.

- Reactivity : Conjugation in the allyl system allows resonance stabilization, enabling reactions at both terminal carbons. The methyl group in this compound restricts resonance, directing reactivity to the α-carbon.

- Applications : Used in allylation reactions; the methyl-substituted analogue offers regioselectivity in forming branched alkenes .

(1,3-Dioxolan-2-ylmethyl)magnesium Bromide

- Structure : Contains a dioxolane ring.

- Reactivity : The electron-rich dioxolane enhances stability in polar solvents but reduces nucleophilicity.

- Applications : Suitable for protecting-group chemistry, contrasting with the unprotected propenyl chain in this compound .

Comparative Data Table

Stability and Handling

- Moisture Sensitivity : All Grignard reagents, including this compound, require anhydrous conditions. THF solutions mitigate decomposition but necessitate inert-atmosphere handling .

- Thermal Stability : The methyl group in this compound slightly improves thermal stability compared to allylmagnesium bromide, which is prone to exothermic decomposition .

Biological Activity

1-Methyl-1-propenylmagnesium bromide (also known as this compound) is a Grignard reagent widely used in organic synthesis. Its unique structure and reactivity make it a valuable compound in various chemical transformations, particularly in the synthesis of biologically active molecules. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₄H₇BrMg

- Molecular Weight : 159.309 g/mol

- Density : 0.952 g/mL at 25 °C

- Flash Point : 5 °F

- Hazard Symbols : F; C

This compound acts primarily as a nucleophile in reactions with electrophiles, facilitating the formation of carbon-carbon bonds. This property is crucial in the synthesis of complex organic molecules, including those with potential biological activity.

Key Reactions:

- Alkylation : It can undergo both C-alkylation and O-alkylation reactions, which are essential for synthesizing various derivatives that exhibit biological properties .

- Formation of Hydroxy Enynes : This compound is involved in the preparation of hydroxy enynes, which can be further transformed into biologically active compounds through gold(I)-catalyzed reactions .

Anti-inflammatory Activity

Research has indicated that derivatives synthesized from this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins involved in inflammation. The inhibition of these enzymes suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Studies have shown that compounds derived from this Grignard reagent exhibit cytotoxic effects against various cancer cell lines. For instance, certain polyketides synthesized using this compound have demonstrated significant activity against cancer cells in vitro .

Case Study 1: Synthesis of Prostaglandin Inhibitors

A study utilized this compound to synthesize arylpyridazinones that inhibit prostaglandin endoperoxide H synthase (PGHS), particularly COX-2. The resulting compounds showed promise as anti-inflammatory agents, highlighting the biological relevance of this Grignard reagent in medicinal chemistry .

Case Study 2: Hydroxy Enynes Synthesis

In another research effort, hydroxy enynes were synthesized using this compound as a key intermediate. These compounds were later subjected to biological assays, revealing their potential as therapeutic agents due to their ability to interact with specific biological targets .

Research Findings

Q & A

Q. What is the standard laboratory synthesis protocol for 1-methyl-1-propenylmagnesium bromide?

The compound is synthesized by reacting 1-methyl-1-propene with magnesium bromide in anhydrous tetrahydrofuran (THF) under inert conditions (argon/nitrogen). Key steps include:

- Activating magnesium turnings with 1,2-dibromoethane in THF to remove oxide layers.

- Slow addition of 1-methyl-1-propene to the activated magnesium suspension.

- Maintaining strict anhydrous conditions to prevent hydrolysis. The reaction is monitored for exothermic activity, and completion is confirmed by the disappearance of magnesium .

Q. What safety protocols are critical when handling this compound?

- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/oxygen.

- Quenching : Excess reagent must be quenched with cold 1.5 N HCl or ethanol to avoid violent reactions.

- PPE : Flame-resistant lab coats, face shields, and nitrile gloves are mandatory due to its pyrophoric nature .

Q. What are the primary applications of this reagent in organic synthesis?

- Carbon-Carbon Bond Formation : Nucleophilic addition to ketones/aldehydes to synthesize tertiary alcohols.

- Allylation Reactions : Constructing branched alkenes via coupling with electrophilic partners.

- Complex Molecule Synthesis : Intermediate in pharmaceuticals (e.g., trifluoromethyl-substituted scaffolds) .

Advanced Research Questions

Q. How can reaction yields be optimized in sterically hindered substrates?

- Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions like enolization.

- Solvent Effects : Use coordinating solvents (THF) to stabilize the Grignard reagent.

- Substrate Preactivation : Pre-complex electrophiles with Lewis acids (e.g., BF₃·OEt₂) to enhance reactivity .

Q. What analytical techniques resolve contradictions in regioselectivity data?

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes between α- and β-addition products (e.g., δ 100–120 ppm for Mg-bound carbons).

- GC-MS : Identifies volatile byproducts from competing pathways (e.g., Wurtz coupling).

- DFT Calculations : Predict transition-state energetics to rationalize selectivity .

Q. How does structural isomerism influence reactivity compared to other Grignard reagents?

- Steric Effects : The methyl group at the 1-position increases steric hindrance, favoring less crowded electrophilic sites.

- Electronic Effects : The propenyl group’s conjugation enhances nucleophilicity at the terminal carbon versus vinylmagnesium bromide.

- Comparative studies with 2-methyl-1-propenylmagnesium bromide show divergent regioselectivity in carbonyl additions .

Q. Why do solvent systems (THF vs. 2-MeTHF) lead to inconsistent reaction outcomes?

- Solvent Coordination : THF’s stronger coordination stabilizes the Grignard reagent but may slow reaction kinetics.

- Trace Moisture : 2-MeTHF’s lower polarity increases sensitivity to residual water, leading to hydrolysis side products.

- Contradictory yields in literature often stem from solvent purity or inadequate inert conditions .

Methodological Notes

- Contradiction Management : Discrepancies in reaction outcomes (e.g., yields, selectivity) should be addressed by replicating experiments under strictly controlled anhydrous conditions and validating solvent purity via Karl Fischer titration .

- Data Validation : Cross-reference results with PubChem (CID 5112801) and EPA DSSTox (DTXSID901309034) databases for structural and safety benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.